1-(3,4-dichlorophenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea
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Description
1-(3,4-dichlorophenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H25Cl2N3OS and its molecular weight is 402.38. The purity is usually 95%.
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Scientific Research Applications
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
Research into flexible urea derivatives, such as 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, has shown potential in optimizing antiacetylcholinesterase activity. These compounds, designed to enhance conformational flexibility and optimize interactions with enzyme hydrophobic binding sites, indicate the role of urea derivatives in developing treatments for conditions associated with acetylcholinesterase, like Alzheimer's disease (Vidaluc et al., 1995).
Novel Thiazolyl Urea Derivatives with Antitumor Activities
The synthesis of novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives demonstrates their promising antitumor activities. Such research underscores the potential of structurally related urea compounds in the development of new anticancer therapies (Ling et al., 2008).
Urea Derivatives in Insecticide Development
The investigation of urea derivatives, such as 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, for their insecticidal activity highlights a unique mode of action by interfering with cuticle deposition. This suggests the utility of urea compounds in developing safer insecticides with novel mechanisms of action (Mulder & Gijswijt, 1973).
CB1 Receptor Modulation
Research into compounds like 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) explores their effects on cannabinoid CB1 receptor modulation. These studies contribute to understanding the neurophysiological roles of CB1 receptors and the potential therapeutic applications of urea derivatives in treating CNS diseases (Wang et al., 2011).
Synthesis of Gly/Pro Conjugated Piperazine Urea Derivatives
The synthesis of urea and thiourea derivatives of glycine and proline conjugated to 2,3-dichlorophenyl piperazine showcases the antiglycation activity of these compounds. This highlights the potential of urea derivatives in developing treatments for diseases associated with protein glycation, such as diabetes and aging-related disorders (Vardhan et al., 2013).
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Cl2N3OS/c19-16-2-1-14(11-17(16)20)22-18(24)21-12-13-3-7-23(8-4-13)15-5-9-25-10-6-15/h1-2,11,13,15H,3-10,12H2,(H2,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAZZENWJLMMCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.